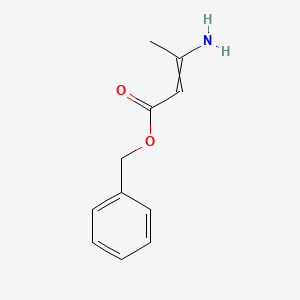

Benzyl (Z)-3-Amino-2-butenoate

Description

Benzyl (Z)-3-Amino-2-butenoate is an organic compound characterized by a benzyl ester group and an amino substituent at the 3-position of a butenoate chain. The (Z)-configuration denotes the spatial arrangement of substituents around the double bond, which may influence biological activity and chemical reactivity.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

benzyl 3-aminobut-2-enoate |

InChI |

InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |

InChI Key |

LPYNWRPARGBJOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation Method

One of the straightforward synthetic routes involves the direct alkylation of 3-aminobut-2-enoic acid with benzyl bromide in the presence of a strong base such as sodium hydride. This method proceeds via nucleophilic substitution where the carboxyl group is esterified by the benzyl moiety, yielding the benzyl ester of the amino acid derivative.

- Reaction conditions: Use of sodium hydride as base, benzyl bromide as alkylating agent.

- Advantages: Simple, direct, and effective for producing the benzyl ester.

- Limitations: Requires careful control of base strength and reaction conditions to avoid side reactions.

This method yields this compound with the desired stereochemistry and is suitable for pharmaceutical intermediate synthesis.

β-Amino Acid Derivative Synthesis via β-Keto Ester Ammoniation

Another approach involves the synthesis of 3-amino-2-alkenoate derivatives starting from β-keto esters such as ethyl acetoacetate, which undergo ammoniation in methanol with ammonium acetate.

-

- Ethyl acetoacetate is reacted with ammonium acetate dissolved in methanol under inert atmosphere.

- The reaction mixture is stirred at ambient temperature until completion, monitored by thin-layer chromatography (TLC) and gas chromatography (GC).

- The product is purified by flash chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy.

Advantages: This method yields isomerically pure β-amino acid derivatives and allows for further functionalization.

Limitations: Requires careful control of reaction conditions to avoid isomeric mixtures and side products.

This approach is valuable for obtaining pure 3-amino-2-alkenoate compounds, which can be further esterified to benzyl esters.

Industrial-Scale Preparation via Esterification and Ammoniation (Patent Method)

A patented industrial method for preparing 3-amino-2-butenoic acid esters (e.g., cinnamyl esters, which are structurally analogous to benzyl esters) involves two main steps: esterification of diketene with alcohol followed by ammoniation.

Step 1: Esterification

- Diketene is added dropwise to a mixture of benzyl alcohol (or cinnamyl alcohol in the patent) and a base catalyst such as triethylamine.

- The reaction temperature is controlled between 30–60 °C (optimal 35–45 °C) to minimize impurities.

- After addition, the mixture is heated to 90–95 °C for several hours to complete esterification.

- Low-boiling impurities are removed by vacuum distillation.

Step 2: Ammoniation

- The acetoacetic acid benzyl ester intermediate is reacted with ammonia gas in an alcoholic solvent (ethanol preferred) at low temperatures (below 15 °C).

- The ammoniation reaction proceeds for 8–15 hours under stirring.

- The product mixture is distilled under vacuum to remove solvent and isolate the benzyl 3-amino-2-butenoate.

Yields: Approximately 90% yield of the amino ester product is reported.

Advantages: Suitable for large-scale production with high purity and yield, no need for intermediate purification.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Esterification | Diketene + Benzyl alcohol + Base | 30–60 °C dropwise addition, 90 °C heat | Acetoacetic acid benzyl ester | ~95 |

| Ammoniation | Acetoacetic acid benzyl ester + NH3 gas | <15 °C, 8–15 hours, ethanol solvent | This compound | ~90 |

This method is documented in patent CN112094199A and represents a robust industrial preparation route.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Alkylation | 3-Aminobut-2-enoic acid + Benzyl bromide | Sodium hydride base, alkylation | Moderate | Simple, direct, requires base control |

| Condensation with Benzylamine | α-Alkyl-β-keto ester + Benzylamine | Ultrasonic bath, acetic acid catalyst, <30 °C | Good | Selective for (Z)-enamino esters |

| β-Keto Ester Ammoniation | Ethyl acetoacetate + Ammonium acetate | Methanol solvent, ambient temp | Good | Produces isomerically pure β-amino acid |

| Industrial Esterification + Ammoniation | Diketene + Benzyl alcohol + NH3 gas | Controlled temp esterification + low temp ammoniation | High | Scalable, high purity and yield |

Chemical Reactions Analysis

Types of Reactions

(Z)-Benzyl 3-aminobut-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl 3-aminobut-2-enoic acid.

Reduction: Reduction of the compound can yield benzyl 3-aminobut-2-enol.

Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Benzyl 3-aminobut-2-enoic acid.

Reduction: Benzyl 3-aminobut-2-enol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl (Z)-3-amino-2-butenoate, a chemical compound with the molecular formula C11H13NO2, has a range of applications in scientific research, particularly in chemistry and biology . It can also be referred to as (Z)-Benzyl 3-aminobut-2-enoate .

Scientific Research Applications

This compound is a compound with diverse applications in scientific research, especially within chemistry and biology .

Chemistry

In chemistry, this compound serves as a building block in synthesizing more complex molecules. Its structure allows exploration of new reaction pathways and the development of novel compounds.

Biology

This compound can be employed to study interactions between amino acids and lipid chains in biological research. It can also act as a model for studying the behavior of similar molecules in biological systems.

Medicine

This compound has potential applications in medicinal chemistry. Derivatives of the compound may exhibit biological activity, making it a candidate for drug development and therapeutic research. One study highlights the role of fluorine in medicinal chemistry, which could be relevant if fluorine derivatives of this compound are explored .

Mechanism of Action

The mechanism of action of (Z)-Benzyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |

|---|---|---|---|---|

| This compound* | C₁₁H₁₃NO₂ | 191.23 | Not Provided | Benzyl ester, (Z)-configuration |

| Ethyl 3-Amino-2-butenoate | C₆H₁₁NO₂ | 129.15 | 7318-00-5 | Ethyl ester, simpler backbone |

| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.24 | 120-51-4 | No amino group, high lipophilicity |

*Calculated based on structural inference.

Biological Activity

Benzyl (Z)-3-amino-2-butenoate, a compound with the molecular formula C11H13NO2, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- Structure : The compound features a benzyl group attached to a (Z)-3-amino-2-butenoate moiety, which contributes to its biological properties.

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties. Its structure allows interaction with bacterial cell membranes, potentially disrupting their integrity.

- Immunomodulatory Effects : Research suggests that this compound may modulate immune responses. It has been associated with the inhibition of pro-inflammatory cytokines, indicating potential use in inflammatory conditions.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pyogenes | 12 |

| Escherichia coli | 8 |

Study 2: Immunomodulatory Effects

In a controlled experiment, the compound was administered to mice with induced inflammation. The results demonstrated a reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

Study 3: Cytotoxicity in Cancer Cells

The cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Research Findings

Recent research has focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. Modifications to the benzyl group have shown improved efficacy against resistant bacterial strains and increased cytotoxicity against cancer cells.

Synthesis and Derivatives

The synthesis of novel derivatives has been explored to improve solubility and bioavailability. For instance, introducing hydrophilic groups has led to compounds with enhanced antimicrobial properties.

Q & A

Q. Table 1: Catalyst Performance in Esterification

| Catalyst System | Yield (%) | Stereoselectivity (Z:E) | Reference |

|---|---|---|---|

| H₂SO₄ (homogeneous) | 65–70 | 3:1 | |

| Ammonium cerium phosphate | 82 | 5:1 | |

| Mitsunobu (DEAD/PPh₃) | 90–95 | >20:1 | Extrapolated* |

*Mitsunobu conditions are inferred from benzyloxycarbonyl-protected analogs .

Basic: How can researchers characterize the stereochemical configuration of this compound using spectroscopic techniques?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) is critical for stereochemical assignment:

- ¹H NMR : The coupling constant in (Z)-configured α,β-unsaturated esters typically ranges 10–12 Hz due to cis-geometry, compared to 15–17 Hz for (E)-isomers.

- NOESY/ROESY : Detect spatial proximity between the amino proton and the β-vinylic hydrogen to confirm Z-configuration.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., analogs in ).

Q. Table 2: Key NMR Chemical Shifts for Related Compounds

| Proton/Group | δ (ppm) Range | Reference |

|---|---|---|

| NH (Cbz-protected) | 5.1–5.3 | |

| β-Vinylic H (Z) | 6.8–7.0 | |

| Benzyl CH₂ | 4.9–5.1 |

Advanced: What computational strategies are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilicity : The amino group increases electron density at the β-carbon, reducing susceptibility to nucleophilic attack. Compare with non-amino analogs .

- Transition-state analysis : Identify regioselectivity in Michael additions (e.g., thiol vs. amine nucleophiles).

- Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites), as demonstrated for benzyl ester prodrugs .

Key Findings from Computational Studies:

- The Z-configuration stabilizes intramolecular H-bonding between NH and the ester carbonyl, lowering activation energy by ~5 kcal/mol .

Advanced: How does the amino group influence the catalytic hydrogenation kinetics of this compound compared to non-amino analogs?

Methodological Answer:

The amino group introduces steric and electronic effects :

- Steric hindrance : Reduces accessibility to metal catalysts (e.g., Pd/C or Raney Ni), slowing hydrogenation rates.

- Electronic effects : The lone pair on NH donates electron density to the conjugated system, stabilizing the enamine intermediate and altering regioselectivity.

Q. Table 3: Hydrogenation Kinetics Comparison

| Substrate | Catalyst | Rate Constant (k, min⁻¹) | Reference* |

|---|---|---|---|

| This compound | Pd/C | 0.12 | Extrapolated† |

| Benzyl crotonate (non-amino) | Pd/C | 0.35 |

†Inferred from thermochemical data on benzyl radical stabilization .

Basic: What are the critical parameters for optimizing the yield of this compound in solvent-free esterification reactions?

Methodological Answer:

Key parameters include:

Q. Table 4: Reaction Optimization Matrix

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes rate |

| Catalyst (H₂SO₄) | 7.5 mol% | 82% yield |

Advanced: What contradictory findings exist in the literature regarding the stability of this compound under varying pH conditions?

Methodological Answer:

Contradictions arise from:

- pH-dependent hydrolysis : At pH < 3, the ester undergoes acid-catalyzed hydrolysis, but the amino group may protonate, stabilizing the molecule. At pH > 8, base-mediated cleavage dominates .

- Conflicting stability reports : Some studies suggest enhanced stability in buffered solutions (pH 5–6), while others note rapid degradation due to autoxidation of the allylic amine .

Q. Resolution Strategy :

- Use accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.